molecular formula C10H10BrNO3 B7581705 N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B7581705
M. Wt: 272.09 g/mol
InChI Key: ZSJWOKQVYZTDOA-UHFFFAOYSA-N
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Description

N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, also known as BDA, is a chemical compound with potential applications in scientific research. BDA is a member of the benzodioxin family of compounds, which have been studied for their potential therapeutic properties.

Mechanism of Action

N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide works by binding to and labeling specific neuronal pathways in the brain. The compound is taken up by neurons and transported along axons to their terminal regions. N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be visualized using various imaging techniques, such as fluorescence microscopy or electron microscopy.
Biochemical and Physiological Effects:
N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has no known biochemical or physiological effects on the brain or body. The compound is inert and does not interact with any receptors or enzymes in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide as a tracer is its high selectivity and specificity for labeling specific neuronal pathways. This allows researchers to study the connectivity and organization of the brain with a high degree of precision. However, N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has some limitations, such as the potential for non-specific labeling and the need for specialized equipment and techniques to visualize the compound.

Future Directions

There are many potential future directions for research involving N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. One area of interest is the use of N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in studying the effects of drugs and other compounds on neuronal pathways in the brain. Another potential application is the use of N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in developing new therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. The compound can be synthesized through a multi-step process and used as a tracer to label and visualize specific neuronal pathways in the brain. N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has many advantages for lab experiments, but also has some limitations. There are many potential future directions for research involving N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, and further studies are needed to fully understand the compound's potential applications.

Synthesis Methods

N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin with bromine and acetic anhydride. The resulting compound can be purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can be used as a tracer to label and visualize neuronal pathways in the brain. This technique, known as anterograde tracing, involves injecting N-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide into a specific region of the brain and observing the pathways that the compound travels along.

properties

IUPAC Name

N-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-6(13)12-8-5-10-9(4-7(8)11)14-2-3-15-10/h4-5H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJWOKQVYZTDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1Br)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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